molecular formula C14H23ClN2O2 B12734525 2'-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride CAS No. 102504-45-0

2'-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride

Cat. No.: B12734525
CAS No.: 102504-45-0
M. Wt: 286.80 g/mol
InChI Key: AJVCSZSYJRGGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxyethylamino group, and a propionanilide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Propionanilide Core: This step involves the reaction of aniline with propionyl chloride in the presence of a base such as pyridine to form propionanilide.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide and a strong base like sodium hydride.

    Addition of the Methoxyethylamino Group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under controlled conditions to introduce the methoxyethylamino group.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
  • Ethyl 2-(methylamino)acetate
  • 2-(2-Methoxyethoxy)ethyl acetate

Uniqueness

2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages such as enhanced solubility, specific reactivity, and potential biological activities.

Properties

CAS No.

102504-45-0

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(2-methoxyethylamino)propanamide;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-4-12-7-5-6-8-13(12)16-14(17)11(2)15-9-10-18-3;/h5-8,11,15H,4,9-10H2,1-3H3,(H,16,17);1H

InChI Key

AJVCSZSYJRGGIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)NCCOC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.